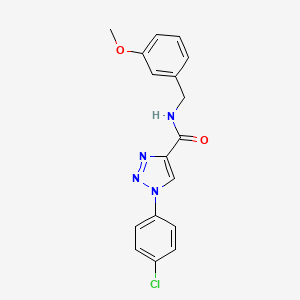
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a key role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide reduces the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune disorders. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-17 (IL-17).
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide in lab experiments include its high potency and selectivity for JAK3, as well as its ability to effectively inhibit T-cell activation and cytokine production. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for the research and development of N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide. These include:
1. Further investigation of its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2. Development of new JAK inhibitors with improved selectivity and fewer off-target effects.
3. Investigation of the potential use of JAK inhibitors in combination with other therapies, such as biologics and small molecule inhibitors.
4. Investigation of the potential use of JAK inhibitors in other autoimmune disorders, such as multiple sclerosis, lupus, and type 1 diabetes.
5. Investigation of the potential use of JAK inhibitors in cancer therapy, as JAK signaling pathways are involved in the pathogenesis of several types of cancer.
In conclusion, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a small molecule inhibitor of JAK3 that has shown potential therapeutic applications in autoimmune disorders. Its mechanism of action involves the inhibition of T-cell activation and cytokine production, leading to a reduction in inflammation. Further research is needed to fully understand its potential therapeutic applications and to develop new JAK inhibitors with improved selectivity and fewer off-target effects.
Synthesis Methods
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of intermediates, such as 2-amino-6-chloro-pyrimidine and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by their coupling and subsequent reaction with 1-cyano-2,2-dimethylpropylamine. The final product is obtained after purification and isolation steps.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune disorders. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to effectively inhibit JAK3 activity, leading to the suppression of T-cell activation and cytokine production. This has led to its investigation as a potential treatment for rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-14(2,3)10(7-15)19-12(20)9-8-18-13(21-9)11-16-5-4-6-17-11/h4-6,8,10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQIUVSQNLIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CN=C(S1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

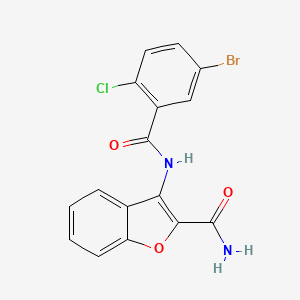
![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)
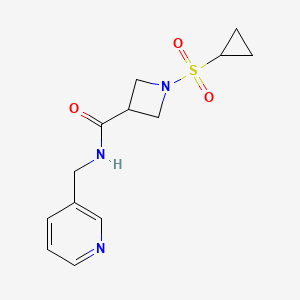
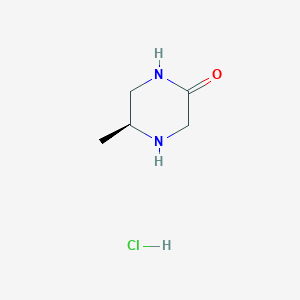

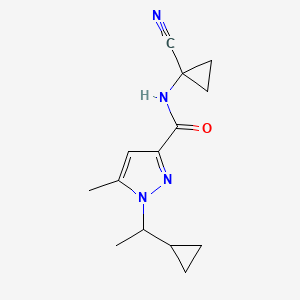
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
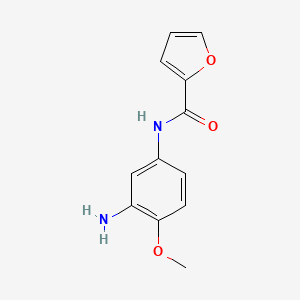
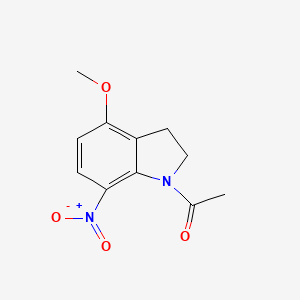
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)
![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)
![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)
